molecular formula C54H46Cl2P2Ru B12091059 [(R)-Tol-Binap RuCl benzene]Cl

[(R)-Tol-Binap RuCl benzene]Cl

Cat. No.: B12091059
M. Wt: 928.9 g/mol
InChI Key: MKUUFQVRNSHAIK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[®-Tol-Binap RuCl benzene]Cl primarily undergoes stereoselective hydrogenation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are optically active compounds, such as methyl-3-hydroxybutanoate from the hydrogenation of methyl acetoacetate .

Scientific Research Applications

[®-Tol-Binap RuCl benzene]Cl has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of [®-Tol-Binap RuCl benzene]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms in a stereoselective manner. This process is facilitated by the chiral environment provided by the ®-Tol-Binap ligand, which ensures the production of optically active products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[®-Tol-Binap RuCl benzene]Cl is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its chiral ligand, ®-Tol-Binap, provides a distinct advantage in producing optically pure compounds compared to other similar ruthenium complexes .

Properties

Molecular Formula

C54H46Cl2P2Ru

Molecular Weight

928.9 g/mol

IUPAC Name

benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium

InChI

InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2

InChI Key

MKUUFQVRNSHAIK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl

Origin of Product

United States

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